molecular formula C48H99AsO B14630323 Trihexadecyl(oxo)-lambda~5~-arsane CAS No. 53324-13-3

Trihexadecyl(oxo)-lambda~5~-arsane

Cat. No.: B14630323
CAS No.: 53324-13-3
M. Wt: 767.2 g/mol
InChI Key: SIHXDBRRNVPDRF-UHFFFAOYSA-N
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Description

Trihexadecyl(oxo)-lambda~5~-arsane is an organoarsenic compound characterized by the presence of a lambda5-arsane core with three hexadecyl groups and an oxo substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trihexadecyl(oxo)-lambda~5~-arsane typically involves the reaction of hexadecyl derivatives with arsenic pentoxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

Trihexadecyl(oxo)-lambda~5~-arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.

    Reduction: Reduction reactions can convert the oxo group to other functional groups.

    Substitution: The hexadecyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions include higher oxidation state arsenic compounds, reduced arsenic species, and substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

Trihexadecyl(oxo)-lambda~5~-arsane has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other organoarsenic compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases involving arsenic compounds.

    Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Trihexadecyl(oxo)-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and proteins. The oxo group and the arsenic core play crucial roles in these interactions, potentially leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Trihexadecyl(oxo)-lambda~5~-arsane include other organoarsenic compounds such as:

  • Triethylarsine
  • Triphenylarsine
  • Trihexylarsine

Uniqueness

This compound is unique due to its specific structural configuration, which includes three long hexadecyl chains and an oxo group. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications that other organoarsenic compounds may not fulfill.

Properties

CAS No.

53324-13-3

Molecular Formula

C48H99AsO

Molecular Weight

767.2 g/mol

IUPAC Name

1-dihexadecylarsorylhexadecane

InChI

InChI=1S/C48H99AsO/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49(50,47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-48H2,1-3H3

InChI Key

SIHXDBRRNVPDRF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC[As](=O)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC

Origin of Product

United States

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